3-Fluoro-4-methylbenzenesulfonyl chloride
Description
Significance of Sulfonyl Chlorides as Synthetic Intermediates
Sulfonyl chlorides are critical intermediates in organic and medicinal synthesis. wikipedia.org Their primary role is in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org The sulfonamide linkage, in particular, is a key structural motif found in a vast number of biologically active compounds. The reactivity of the sulfonyl chloride group allows for its efficient incorporation into molecules, making it an indispensable reagent for drug discovery and development.
Role of Halogenated Arylsulfonyl Chlorides in Advanced Organic Synthesis
The introduction of halogen atoms, such as fluorine and chlorine, onto the aryl ring of a sulfonyl chloride can profoundly influence its chemical properties and the biological activity of its derivatives. nih.govresearchgate.net Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Fluorine, in particular, is widely employed in modern medicinal chemistry to enhance pharmacokinetic properties. researchgate.net Consequently, halogenated arylsulfonyl chlorides are considered advanced building blocks, enabling the synthesis of highly functionalized and potent pharmaceutical agents. nih.gov
Specific Context of 3-Fluoro-4-methylbenzenesulfonyl Chloride within Sulfonyl Chloride Chemistry
This compound is a specialized reagent that combines the reactivity of the sulfonyl chloride group with the modulating effects of fluorine and methyl substituents on the benzene (B151609) ring. This specific substitution pattern makes it a valuable intermediate in the synthesis of targeted, high-value compounds.
Detailed research findings from patent literature demonstrate its application as a key building block in the development of novel therapeutics. For instance, it has been cited as a reactant in the synthesis of complex piperidine (B6355638) derivatives designed as CCR5 antagonists, which are relevant for the treatment of viral infections like HIV. google.com It is also used in the preparation of tricyclic derivatives that show affinity for the 5-HT6 receptor, a target for central nervous system disorders. google.com Furthermore, this compound is employed in the synthesis of molecules containing a sulfonamide structure for pharmaceutical applications. google.com These examples underscore its role in creating structurally complex and pharmacologically active molecules.
While specific synthetic procedures for this compound are not extensively detailed in publicly available research, its synthesis can be inferred from established chemical methods. A probable route involves the diazotization of 3-fluoro-4-methylaniline (B1361354), followed by a copper-catalyzed reaction with sulfur dioxide in the presence of a chloride source, a variant of the Sandmeyer reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 90260-13-2 |
| Molecular Formula | C7H6ClFO2S |
| Molecular Weight | 208.64 g/mol |
| Appearance | White to pale yellow crystals or powder |
| Melting Point | 44.5-53.5 °C |
Research Gaps and Future Directions in this compound Studies
Despite its documented use in several patents, dedicated academic research focusing solely on this compound is limited. This scarcity of public research represents a significant information gap. Future research could be directed toward several key areas:
Optimization of Synthesis: A clear research opportunity lies in the development and optimization of high-yield, scalable, and environmentally benign synthetic routes to this compound. Detailed studies on reaction conditions and catalyst systems for its preparation would be valuable.
Exploration of Reactivity: Comprehensive studies on the reactivity of this compound with a wider range of nucleophiles could uncover novel transformations and lead to the synthesis of new compound libraries.
New Therapeutic Applications: The future of fluorinated drugs is a promising area of research. numberanalytics.com Given the prevalence of fluorinated compounds in modern pharmaceuticals, a systematic exploration of derivatives synthesized from this compound could lead to the discovery of new drug candidates for a variety of diseases. researchgate.net Investigating its use in creating compounds for untapped therapeutic areas is a key direction for future work. numberanalytics.com
Material Science Applications: While its current use is primarily in the pharmaceutical sector, the unique electronic properties imparted by the fluoro and methyl groups could make its derivatives interesting candidates for applications in materials science, such as in the development of specialty polymers or functional coatings.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUHIMCRFRIVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381022 | |
| Record name | 3-Fluoro-4-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90260-13-2 | |
| Record name | 3-Fluoro-4-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Fluoro 4 Methylbenzenesulfonyl Chloride
Established Synthetic Routes for Arylsulfonyl Chlorides
The preparation of arylsulfonyl chlorides is a fundamental transformation in organic synthesis, providing access to a wide range of sulfonated compounds. The primary methods for their synthesis are well-established and include chlorosulfonation of aromatic compounds, direct sulfonation with sulfur trioxide followed by chlorination, and oxidation of the corresponding thiols.
Chlorosulfonation of Aromatic Compounds
Chlorosulfonation is a widely used method for the direct introduction of a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the sulfonating agent. For the synthesis of 3-fluoro-4-methylbenzenesulfonyl chloride, the logical precursor for this route would be 3-fluoro-4-methyltoluene.
The reaction of an aromatic compound with chlorosulfonic acid is a common and effective method for the synthesis of arylsulfonyl chlorides. nih.gov The reaction is typically carried out by treating the aromatic substrate with an excess of chlorosulfonic acid, often at reduced temperatures to control the exothermic nature of the reaction. The reaction of acetanilide (B955) with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride is a classic example of this transformation. beilstein-journals.org The procedure generally involves the slow addition of the aromatic compound to the cooled chlorosulfonic acid, followed by gentle heating to complete the reaction. The product is then isolated by carefully quenching the reaction mixture in ice water, which precipitates the sulfonyl chloride. beilstein-journals.org
A general representation of the chlorosulfonation of an aromatic compound is shown below:
| Reagent/Condition | Typical Parameters | Reference(s) |
| Aromatic Substrate | Activated or moderately deactivated aromatic rings | nih.govbeilstein-journals.org |
| Sulfonating Agent | Chlorosulfonic acid (ClSO3H) | nih.govbeilstein-journals.org |
| Stoichiometry | Excess chlorosulfonic acid is typically used | beilstein-journals.org |
| Temperature | Initial cooling (0-15 °C), followed by heating (e.g., 60 °C) | beilstein-journals.org |
| Work-up | Quenching in ice water to precipitate the product | beilstein-journals.org |
The chlorosulfonation of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. scbt.com The electrophile in this reaction is believed to be the chlorosulfonium ion (SO2Cl+), which is generated from the autoionization of chlorosulfonic acid. scbt.com At lower temperatures, the equilibrium that forms the SO2Cl+ electrophile is favored. scbt.com
The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of the chlorosulfonium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the carbon atom bearing the sulfonyl chloride group.
In the case of 3-fluoro-4-methyltoluene, the directing effects of the fluoro and methyl substituents would influence the position of the incoming sulfonyl chloride group. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The position of sulfonation would be determined by the interplay of these electronic and steric effects.
Direct Sulfonation with Sulfur Trioxide
An alternative to direct chlorosulfonation involves a two-step process: initial sulfonation of the aromatic ring with sulfur trioxide (SO3) to form a sulfonic acid, followed by conversion of the sulfonic acid to the sulfonyl chloride. Fuming sulfuric acid (oleum), which is a solution of SO3 in sulfuric acid, is a common sulfonating agent. google.com
The sulfonation of an aromatic compound with sulfur trioxide is also an electrophilic aromatic substitution reaction. The highly electrophilic SO3 is attacked by the aromatic ring to form the sigma complex, which then loses a proton to yield the corresponding arylsulfonic acid.
The resulting arylsulfonic acid can then be converted to the arylsulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
| Step | Reagents | Product | Reference(s) |
| 1. Sulfonation | Sulfur trioxide (SO3) or oleum | Arylsulfonic acid | google.com |
| 2. Chlorination | Thionyl chloride (SOCl2) or Phosphorus pentachloride (PCl5) | Arylsulfonyl chloride |
Oxidation of Thiols to Sulfonyl Chlorides
The oxidation of thiols provides another route to sulfonyl chlorides. This method is particularly useful when the corresponding thiol is readily available. The synthesis of this compound via this route would start from 3-fluoro-4-methylbenzenethiol.
Several modern oxidative chlorination methods have been developed for the conversion of thiols to sulfonyl chlorides. These techniques often offer milder reaction conditions and improved yields compared to traditional methods. A common approach involves the use of chlorine gas in the presence of water or an aqueous acid.
More advanced techniques employ reagents such as N-chlorosuccinimide (NCS) in combination with a chloride source and an acid. For instance, a procedure for the synthesis of sulfonyl chlorides from thiols involves the in situ generation of the sulfonyl chloride using NCS and tetrabutylammonium (B224687) chloride in acetonitrile-water. Another effective system for this transformation is the use of trichloroisocyanuric acid (TCCA) or NCS for the direct oxidative conversion of thiols and disulfides to the corresponding sulfonyl chlorides.
| Oxidizing System | Key Features |
| Chlorine/Water | A traditional and effective method for the oxidation of thiols and disulfides. |
| NCS/Tetrabutylammonium chloride/Water | Allows for the in situ generation of the sulfonyl chloride under mild conditions. |
| TCCA or NCS | Efficient reagents for the direct oxidative conversion of sulfur compounds to sulfonyl chlorides. |
Synthesis of this compound
The synthesis of aryl sulfonyl chlorides, including this compound, is a cornerstone of organic and medicinal chemistry, providing critical intermediates for a wide array of bioactive compounds. organic-chemistry.org Traditional methods often rely on reagents like chlorosulfonic acid, thionyl chloride, or phosphorus pentachloride, which can be hazardous and generate significant waste. rsc.orgrsc.org Modern synthetic chemistry has evolved to include more refined and safer methodologies, such as the oxidative chlorination of sulfur-containing precursors. researchgate.net
Precursor Selection and Derivatization Strategies
The selection of a suitable precursor is a critical first step in the synthesis of this compound. The most common starting materials are sulfur-containing compounds that can undergo oxidative chlorination. Key precursors include thiols (3-fluoro-4-methylthiophenol) and their corresponding disulfides. rsc.orgrsc.org
Alternative strategies involve the use of sulfonic acids or their salts, which are converted to the sulfonyl chloride using chlorinating agents. rsc.org Another classical approach is the chlorosulfonation of the parent arene (2-fluorotoluene), though this can sometimes lead to issues with regioselectivity. rsc.org
Optimized Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound hinges on the careful optimization of reaction conditions. The choice of oxidant, chlorinating agent, solvent, and temperature all play crucial roles. Oxidative chlorination methods frequently utilize a combination of an oxidant and a chloride source. rsc.org Systems like N-chlorosuccinimide (NCS) have proven effective for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net Other methodologies employ combinations such as Oxone/KCl, H2O2/SOCl2, or metal-free systems using ammonium (B1175870) nitrate (B79036) and HCl under an oxygen atmosphere. rsc.orgrsc.org
The table below summarizes various synthetic conditions for producing sulfonyl chlorides, which are applicable to the synthesis of the target compound.
| Precursor Type | Reagents | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|
| Thiol | Ammonium Nitrate, HCl, O₂ | Acetonitrile (MeCN) | 60 °C | Metal-free aerobic oxidation | rsc.org |
| Thiol/Disulfide | Oxone, KCl | Water | Room Temperature | Rapid, uses water as solvent | rsc.org |
| S-Alkylisothiourea Salt | N-Chlorosuccinimide (NCS) | Acetonitrile (MeCN) | 30–40 °C | Uses odorless precursor, byproduct is recyclable | organic-chemistry.orgresearchgate.net |
| Thiol | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Water, EtOH, or Glycerol | Room Temperature | Mild and eco-friendly | researchgate.net |
| Sodium Benzenesulfonate (B1194179) | Phosphorus Oxychloride (POCl₃) | None (neat) | 170–180 °C | Classical high-temperature method | orgsyn.org |
Temperature is a critical parameter that must be precisely controlled to prevent the formation of side products and decomposition of the desired sulfonyl chloride. Different synthetic protocols operate across a wide temperature spectrum. For instance, reactions involving highly reactive reagents like chlorosulfonic acid may be initiated at low temperatures (-10 °C to 0 °C) to moderate the reaction rate. rsc.org In contrast, methods using sodium benzenesulfonate and phosphorus oxychloride can require heating up to 170–180 °C. orgsyn.org The optimal temperature for the aerobic oxidation of thiols has been identified as 60 °C. rsc.org
For syntheses involving sensitive reagents or intermediates, conducting the reaction under an inert atmosphere, such as argon or nitrogen, is essential. rsc.org This prevents unwanted side reactions with atmospheric oxygen or moisture, which can hydrolyze the sulfonyl chloride product or interfere with catalytic cycles. orgsyn.orgrsc.org The use of dry solvents and handling of non-aqueous reagents via syringe under argon are common practices to ensure anhydrous conditions. rsc.org
The choice of solvent can significantly influence reaction efficiency, selectivity, and environmental impact. Acetonitrile is a common solvent for methods using NCS and for aerobic oxidations, providing good solubility for the reactants. organic-chemistry.orgrsc.org For purification processes, solvents such as methylene (B1212753) chloride, ethyl acetate, and hexanes are frequently used in extraction and chromatography. rsc.org
A significant trend, driven by the principles of green chemistry, is the use of environmentally benign solvents. Water is an excellent example, employed as the reaction medium for the oxyhalogenation of thiols with Oxone-KX systems. rsc.org This approach not only reduces reliance on volatile organic compounds (VOCs) but can also simplify the workup procedure. rsc.org Other sustainable options include ethanol (B145695) and glycerol, which have been used successfully in the synthesis of sulfonyl chlorides via oxidative chlorination with reagents like sodium dichloroisocyanurate dihydrate. researchgate.net
Purification and Isolation Techniques for this compound
Once the synthesis reaction is complete, a systematic purification and isolation procedure is required to obtain this compound in high purity. The typical workflow begins with quenching the reaction, often by pouring the mixture into ice-water. orgsyn.orgrsc.org This step precipitates the crude product and helps to separate it from water-soluble byproducts.
The crude product is then typically extracted from the aqueous mixture using an organic solvent like methylene chloride or ethyl acetate. rsc.org The combined organic extracts are washed sequentially with water and sometimes a dilute basic solution (like sodium carbonate) to remove acidic impurities, followed by a brine wash to facilitate drying. orgsyn.orgrsc.org The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). rsc.org
After drying, the solvent is removed under reduced pressure using a rotary evaporator. rsc.org The resulting residue, which is the crude this compound, often requires further purification. Common laboratory techniques for final purification include:
Flash Chromatography: The crude solid is purified on a silica (B1680970) gel column using a solvent system such as a gradient of methylene chloride in hexanes. rsc.org
Recrystallization: The product can be recrystallized from a suitable solvent mixture, for example, chloroform (B151607) or a combination of methylene chloride and hexanes, to yield a crystalline solid of high purity. rsc.org
Distillation: For thermally stable sulfonyl chlorides, distillation under reduced pressure can be an effective method for purification. orgsyn.org
The purity of the final product is typically confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. rsc.orgthermofisher.com
Green Chemistry Approaches in Sulfonyl Chloride Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonyl chlorides to minimize environmental impact and improve safety. rsc.org These approaches focus on developing sustainable methods by using less hazardous reagents, employing environmentally benign solvents, and designing processes that reduce waste. organic-chemistry.orgrsc.org
One significant green strategy is the replacement of harsh and corrosive chlorinating agents like chlorine gas, SO₂Cl₂, and ClSO₃H with safer alternatives. organic-chemistry.orgrsc.org N-chlorosuccinimide (NCS) is a prime example of a milder reagent used for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org A key advantage of this method is that the succinimide (B58015) byproduct can be recovered from the aqueous phase and recycled back into NCS using sodium hypochlorite (B82951), creating a sustainable loop. organic-chemistry.orgresearchgate.net
The use of water as a reaction solvent is another cornerstone of green sulfonyl chloride synthesis. rsc.org An efficient method involves the oxyhalogenation of thiols and disulfides using Oxone and a potassium halide (KCl or KBr) in water at room temperature. rsc.org This process is rapid, high-yielding, and avoids the use of volatile organic solvents. rsc.org Similarly, sodium dichloroisocyanurate dihydrate has been used as an effective oxidant in sustainable solvents like water and glycerol. researchgate.net
Developing metal-free catalytic systems is another important avenue. An environmentally benign synthesis of sulfonyl chlorides from thiols has been developed using ammonium nitrate in the presence of aqueous HCl, with oxygen as the terminal oxidant. rsc.org This approach avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. rsc.org These green methodologies offer practical, scalable, and more sustainable alternatives to traditional synthetic routes. organic-chemistry.orgresearchgate.net
Solvent-Free and Catalytic Methods
The direct chlorosulfonation of 2-fluorotoluene (B1218778) is a primary route for the synthesis of this compound. This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid. tandfonline.com While effective, this process traditionally uses an excess of the corrosive acid, which acts as both reactant and solvent, leading to significant environmental and handling concerns. Modern synthetic chemistry seeks to mitigate these issues through the development of solvent-free and catalytic approaches.
Solvent-Free Approaches:
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. sci-hub.se By eliminating the solvent, these methods can reduce waste, simplify product purification, and often lead to increased reaction rates. For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 2-fluorotoluene with a chlorosulfonating agent in the absence of any additional solvent.
While specific literature on the solvent-free synthesis of this compound is limited, the principle has been successfully applied to the synthesis of other arylsulfonyl chlorides and related compounds. sci-hub.se Such a process would likely involve the carefully controlled addition of 2-fluorotoluene to chlorosulfonic acid at a specific temperature to manage the exothermic nature of the reaction and maximize the yield of the desired product. The primary challenge in this approach is controlling the reaction's regioselectivity to favor the formation of the 3-fluoro-4-methyl isomer.
Catalytic Methods:
The use of catalysts can significantly improve the efficiency and selectivity of the chlorosulfonation reaction, potentially reducing the required amount of chlorosulfonic acid and minimizing side reactions. While the direct chlorosulfonation of arenes is often uncatalyzed, research into catalytic systems for related sulfonylation reactions offers promising avenues.
For instance, palladium-catalyzed methods have been developed for the synthesis of arylsulfonyl chlorides from arylboronic acids. nih.gov A potential catalytic cycle for the synthesis of this compound could involve the palladium-catalyzed coupling of a suitable 3-fluoro-4-methylphenyl organometallic reagent with a sulfur dioxide source and a chloride donor. This approach offers the advantage of high selectivity and functional group tolerance. nih.gov
Another catalytic approach involves a modified Sandmeyer reaction, which has been successfully used for the preparation of a wide range of arylsulfonyl chlorides. acs.orgacs.org This method utilizes a copper catalyst to facilitate the reaction of a diazonium salt with sulfur dioxide. acs.orgacs.org In the context of this compound synthesis, this would involve the diazotization of 3-fluoro-4-methylaniline (B1361354) followed by a copper-catalyzed reaction with a sulfur dioxide surrogate in the presence of a chloride source. This method is noted for its mild reaction conditions and operational simplicity. acs.org
| Catalyst System | Precursor | Reagents | Potential Advantages |
| Palladium-based | 3-Fluoro-4-methylphenylboronic acid | SO₂, Chloride source | High selectivity, Broad functional group tolerance |
| Copper-based (Sandmeyer-type) | 3-Fluoro-4-methylaniline | NaNO₂, SO₂ surrogate, HCl | Mild reaction conditions, In-situ generation of diazonium salt |
| Sulfamic Acid | 2-Fluorotoluene | Chlorosulfonic acid | Suppression of sulfone by-product formation |
Sustainable Production of this compound
Sustainable production, or green chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com The principles of green chemistry can be applied to the synthesis of this compound to create a more environmentally and economically viable manufacturing process.
A key aspect of sustainable production is the use of safer and more environmentally benign reagents and solvents. The traditional use of excess chlorosulfonic acid is a major drawback due to its corrosivity (B1173158) and the generation of large amounts of acidic waste. tandfonline.com One approach to mitigate this is to use alternative sulfonating agents or sulfur dioxide surrogates that are less hazardous and easier to handle. acs.orgrmit.edu.vn For example, the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a solid, stable source of sulfur dioxide in Sandmeyer-type reactions represents a significant improvement in safety and handling. acs.org
The replacement of volatile organic solvents with greener alternatives is another cornerstone of sustainable chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rsc.org The development of aqueous processes for the synthesis of arylsulfonyl chlorides has shown considerable advantages over traditional methods that use organic solvents like acetic acid. acs.org Performing the chlorosulfonation or a related Sandmeyer-type reaction in an aqueous medium can simplify the workup procedure and reduce the environmental impact of the process. acs.orgrsc.org
| Aspect of Sustainability | Traditional Method | Sustainable Alternative |
| Reagents | Excess chlorosulfonic acid | Stoichiometric reagents, SO₂ surrogates (e.g., DABSO) acs.org |
| Solvents | Excess chlorosulfonic acid or organic solvents (e.g., acetic acid) acs.org | Water, rsc.org Ionic liquids, google.com Solvent-free conditions sci-hub.se |
| Process | Batch reaction | Continuous flow synthesis rsc.orgmdpi.com |
| By-products | Significant acidic waste, sulfone by-products | Recyclable catalysts, reduced by-product formation |
Reactivity and Reaction Mechanisms of 3 Fluoro 4 Methylbenzenesulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety
The central feature of the reactivity of 3-Fluoro-4-methylbenzenesulfonyl chloride is the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, the compound readily undergoes nucleophilic substitution reactions where the chloride ion acts as a good leaving group. These reactions form the basis for the synthesis of a wide array of sulfonamide and sulfonate derivatives.
Formation of Sulfonamides with Amines
The reaction of this compound with primary and secondary amines is a cornerstone of its chemical utility, leading to the formation of the corresponding N-substituted sulfonamides. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl center. Generally, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.
The general reaction can be represented as follows:
With a primary amine (R-NH₂): F(CH₃)C₆H₃SO₂Cl + R-NH₂ → F(CH₃)C₆H₃SO₂NH-R + HCl
With a secondary amine (R₂NH): F(CH₃)C₆H₃SO₂Cl + R₂NH → F(CH₃)C₆H₃SO₂NR₂ + HCl
Commonly used bases for this transformation include pyridine (B92270), triethylamine, or an excess of the reacting amine itself. The choice of solvent is typically an inert organic solvent such as dichloromethane, diethyl ether, or tetrahydrofuran. While specific data for a wide range of amines with this compound is not extensively tabulated in publicly available literature, the reactivity is expected to be analogous to other common arenesulfonyl chlorides.
Table 1: Representative Examples of Sulfonamide Formation with Arenesulfonyl Chlorides (Analogous Reactions)
| Amine | Arenesulfonyl Chloride | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Aniline | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | High |
| Benzylamine | Benzenesulfonyl chloride | Triethylamine | Tetrahydrofuran | >90 |
| Piperidine (B6355638) | p-Toluenesulfonyl chloride | Aqueous NaOH | - | Excellent |
| (R)-α-Methylbenzylamine | Benzenesulfonyl chloride | Pyridine | Dichloromethane | Good |
Note: This table presents data for analogous reactions due to the limited availability of specific data for this compound.
Mechanistic Insights into Sulfonamide Bond Formation
The formation of a sulfonamide from this compound and an amine proceeds through a two-step addition-elimination mechanism.
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being a good leaving group, is expelled, and a proton is subsequently removed from the nitrogen atom by a base (such as pyridine or triethylamine), resulting in the formation of the stable sulfonamide and the corresponding ammonium (B1175870) salt of the base.
The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom on the benzene (B151609) ring of this compound can subtly influence the reactivity of the sulfonyl chloride. The methyl group may slightly decrease the electrophilicity of the sulfur atom, while the fluorine atom will increase it through its inductive effect.
Stereoselective Sulfonamide Synthesis
When this compound reacts with a chiral amine, and the reaction conditions are carefully controlled, it is possible to achieve stereoselective synthesis. If the amine is enantiomerically pure, the resulting sulfonamide will also be enantiomerically pure, as the stereocenter on the amine is not affected during the reaction. This is because the reaction occurs at the nitrogen and sulfur centers, leaving the chiral carbon of the amine untouched. This principle is widely used in the synthesis of chiral auxiliaries and in derivatization for the determination of enantiomeric excess.
Application in Peptide Synthesis and Amide Bond Formation
In the realm of peptide synthesis, sulfonyl chlorides, including derivatives like this compound, can be employed as activating agents for the carboxyl group of amino acids to facilitate amide bond formation. More commonly, however, they are used to introduce a sulfonyl group as a protecting group for the N-terminus of an amino acid or peptide. The resulting sulfonamide is stable to many of the conditions used in peptide synthesis but can be cleaved under specific reductive conditions.
The use of arenesulfonyl chlorides in solid-phase peptide synthesis (SPPS) has been documented, where they can be used to cap unreacted amino groups on the growing peptide chain to prevent the formation of deletion sequences. While specific protocols detailing the use of this compound in SPPS are not widespread, its reactivity profile suggests it could be a viable reagent for such applications.
Formation of Sulfonates with Alcohols
In a reaction analogous to the formation of sulfonamides, this compound reacts with alcohols to yield sulfonate esters. This reaction also requires a base, typically a non-nucleophilic amine like pyridine or triethylamine, to quench the HCl produced.
The general reaction is:
F(CH₃)C₆H₃SO₂Cl + R-OH → F(CH₃)C₆H₃SO₂O-R + HCl
This reaction is of significant importance in organic synthesis as it converts a poorly leaving hydroxyl group (-OH) of an alcohol into a good leaving group (a sulfonate). The resulting 3-fluoro-4-methylbenzenesulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.
Table 2: Representative Examples of Sulfonate Ester Formation (Analogous Reactions)
| Alcohol | Arenesulfonyl Chloride | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Methanol | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | High |
| Ethanol (B145695) | Benzenesulfonyl chloride | Triethylamine | - | >95 |
| Phenol | p-Toluenesulfonyl chloride | Aqueous NaOH | Water/DCM | Good |
| Cyclohexanol | Methanesulfonyl chloride | Pyridine | Chloroform (B151607) | Excellent |
Note: This table presents data for analogous reactions due to the limited availability of specific data for this compound.
Reactions with Thiols to Form Thiosulfonates
This compound can also react with thiols (mercaptans) to form thiosulfonates. This reaction is less common than the reactions with amines and alcohols but provides a useful route to compounds containing a sulfur-sulfur bond. The reaction typically proceeds in the presence of a base.
The general reaction is:
F(CH₃)C₆H₃SO₂Cl + R-SH → F(CH₃)C₆H₃SO₂S-R + HCl
Thiosulfonates are valuable intermediates in organic synthesis and have applications in medicinal chemistry and materials science.
Electrophilic Aromatic Substitution on the Fluorinated Toluene Ring
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of the three substituents: the fluorine atom, the methyl group, and the sulfonyl chloride group.
The fluorine and methyl groups have opposing effects on the reactivity of the benzene ring. The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It donates electron density to the ring primarily through an inductive effect. minia.edu.eg This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com
The directing effects of the substituents determine the position of substitution on the aromatic ring. Both the activating methyl group and the weakly deactivating fluorine atom are ortho, para-directors. minia.edu.egyoutube.com This means they direct incoming electrophiles to the positions ortho and para to themselves. This is because the carbocation intermediates (arenium ions) formed during ortho and para attack are more stabilized by resonance. youtube.comlibretexts.org
In this compound, the positions on the ring are influenced by all three groups. The methyl group at position 4 directs to positions 3 and 5 (ortho) and position 1 (para, which is already substituted). The fluorine atom at position 3 directs to positions 2 and 4 (ortho) and position 6 (para). The strongly deactivating sulfonyl chloride group at position 1 is a meta-director. minia.edu.eg
The regioselectivity of an electrophilic substitution reaction on this molecule will be a result of the combined directing effects of these groups. The activating methyl group and the ortho, para-directing fluorine will have a more significant influence on the position of the incoming electrophile than the meta-directing sulfonyl chloride group. The most likely positions for electrophilic attack would be those activated by both the methyl and fluorine groups, while also considering steric hindrance. Specifically, the positions ortho and para to the activating methyl group and ortho and para to the fluorine atom will be the most favored.
A Molecular Electron Density Theory (MEDT) study on benzenesulfonic acid indicated that the SO3H group has a low impact on the regioselectivity, which is primarily influenced by the polarization of the ring's electron density. rsc.org
Hydrolysis Reactions and Byproduct Formation
Sulfonyl chlorides, including this compound, are susceptible to hydrolysis. The presence of water can lead to the conversion of the sulfonyl chloride to the corresponding sulfonic acid. synquestlabs.comacs.org This reaction is a significant consideration in both the synthesis and handling of sulfonyl chlorides, as the formation of the sulfonic acid is often an undesired side reaction. acs.org
The hydrolysis of aromatic sulfonyl chlorides in water can proceed through a neutral (solvolysis) or an alkaline-catalyzed pathway. rsc.org Studies on various substituted benzenesulfonyl chlorides suggest that both reactions typically follow an SN2 mechanism. rsc.org For the neutral hydrolysis, it is believed that bond-making and bond-breaking in the transition state are comparable, while in alkaline hydrolysis, bond-formation is the predominant feature. rsc.org
The primary byproduct of the hydrolysis of this compound is 3-fluoro-4-methylbenzenesulfonic acid. The rate of hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of hydrolysis.
Transition Metal-Catalyzed Transformations Involving Sulfonyl Chlorides
Aryl sulfonyl chlorides are versatile reagents in transition metal-catalyzed reactions, serving as sources of aryl groups in various coupling reactions. epfl.chmagtech.com.cn
Arenesulfonyl chlorides can participate in a range of palladium-catalyzed cross-coupling reactions, including Stille, Suzuki-Miyaura, and Negishi reactions. epfl.ch In these reactions, the sulfonyl chloride group is displaced, and a new carbon-carbon bond is formed. The reactivity of arenesulfonyl chlorides in these couplings is generally greater than that of aryl bromides and chlorides but less than that of aryl iodides. epfl.ch
For instance, palladium-catalyzed desulfitative Stille cross-coupling reactions between arenesulfonyl chlorides and organostannanes have been developed. researchgate.net These reactions provide a method for the formation of C-C bonds. Similarly, Suzuki-Miyaura cross-coupling reactions can be employed to couple aryl sulfonates with boronic acids.
Transition metal-catalyzed carbonylation reactions represent an efficient method for synthesizing various carbonyl compounds. globethesis.com Aryl sulfonyl chlorides can be utilized in such transformations. A palladium-catalyzed carbonylative transformation of aryl iodides and sulfonyl chlorides has been developed for the synthesis of thioesters. rsc.org In this process, the sulfonyl chloride acts as the sulfur source, and a carbon monoxide surrogate is used. globethesis.comrsc.org This reaction demonstrates good tolerance for various functional groups on the aryl sulfonyl chloride, including both electron-donating and electron-withdrawing groups, as well as halogen substituents like fluorine. rsc.org
Radical Reactions and Chlorosulfonylation
The chemistry of this compound, like other arenesulfonyl chlorides, includes radical-mediated transformations. The sulfur-chlorine bond can undergo homolytic cleavage under thermal, photochemical, or metal-catalyzed conditions to generate a 3-fluoro-4-methylbenzenesulfonyl radical (ArSO₂•) and a chlorine radical (Cl•). This sulfonyl radical is a key intermediate in various addition reactions, most notably the chlorosulfonylation of unsaturated compounds such as alkenes and alkynes. magtech.com.cn
Chlorosulfonylation is a type of atom transfer radical addition (ATRA) reaction. researchgate.net The general mechanism involves three main stages:
Initiation: Formation of the sulfonyl radical from this compound. This can be achieved using radical initiators, photoredox catalysts, or transition metal complexes.
Propagation: The generated 3-fluoro-4-methylbenzenesulfonyl radical adds to the double or triple bond of an unsaturated substrate. This addition is typically regioselective, with the electrophilic sulfonyl radical adding to the more nucleophilic carbon atom, forming a new carbon-centered radical intermediate. researchgate.net This radical then abstracts a chlorine atom from another molecule of the parent sulfonyl chloride, yielding the final β-chloro sulfone product and regenerating the sulfonyl radical to continue the chain reaction.
Termination: The reaction ceases through the combination of any two radical species present in the medium.
Recent advancements have highlighted the use of visible-light photoredox catalysis to facilitate these reactions under mild conditions. researchgate.net For instance, copper(I) photocatalysts have been effectively used for the chlorosulfonylation of alkenes and alkynes with various sulfonyl chlorides. researchgate.net These methods provide an efficient route to synthesize highly functionalized β-chloro sulfones, which are valuable synthetic intermediates.
| Stage | Description | General Reaction |
| Initiation | Generation of the 3-fluoro-4-methylbenzenesulfonyl radical. | ArSO₂Cl → ArSO₂• + Cl• |
| Propagation Step 1 | Addition of the sulfonyl radical to an alkene. | ArSO₂• + R-CH=CH₂ → ArSO₂-CH(R)-CH₂• |
| Propagation Step 2 | Chlorine atom transfer from the sulfonyl chloride to the carbon radical. | ArSO₂-CH(R)-CH₂• + ArSO₂Cl → ArSO₂-CH(R)-CH₂Cl + ArSO₂• |
| Termination | Combination of radical species. | e.g., 2 ArSO₂• → ArSO₂-SO₂Ar |
Table 1: Mechanistic steps in the radical chlorosulfonylation of an alkene with this compound (Ar = 3-Fluoro-4-methylphenyl).
Computational Studies on Reactivity and Reaction Pathways
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of this compound and correlating them with its reactivity. Methods such as Hartree-Fock (HF) and post-HF methods can be employed to model its molecular geometry, electron distribution, and molecular orbitals. prensipjournals.com
Key parameters derived from these calculations include:
Molecular Geometry: Calculations can predict bond lengths and angles, providing insight into the steric environment around the reactive sulfonyl chloride group.
Atomic Charges: The distribution of partial charges across the molecule can be calculated. The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack. The fluorine and methyl substituents on the aromatic ring further modulate the electronic properties of the entire molecule.
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For reactions involving nucleophilic attack at the sulfur center, the LUMO, which is typically centered on the S-Cl bond, is of primary importance. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution from the perspective of an approaching reagent. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. For this compound, the MEP would show a significant region of positive potential around the sulfur atom.
These computational tools allow for a detailed analysis of how the fluoro and methyl substituents influence the electronic structure and, consequently, the reactivity in both nucleophilic substitution and radical reactions. prensipjournals.comnih.gov
Density Functional Theory (DFT) in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of complex organic reactions due to its favorable balance of accuracy and computational cost. For this compound, DFT can be applied to elucidate the detailed pathways of its reactions, such as nucleophilic substitution or radical additions.
DFT studies are particularly valuable for:
Mapping Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map the entire potential energy surface of a reaction. This allows for the determination of activation energies (reaction barriers) and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. mdpi.com
Transition State (TS) Analysis: DFT can optimize the geometry of transition states and characterize them through vibrational frequency analysis (a true TS has exactly one imaginary frequency). The structural features of the TS, such as forming and breaking bond lengths, provide deep insight into the reaction mechanism (e.g., whether a substitution reaction is concerted or stepwise). mdpi.comnih.gov For instance, in a nucleophilic substitution reaction at the sulfur center, DFT can distinguish between a concerted Sₙ2-type mechanism and a stepwise addition-elimination pathway.
Solvent Effects: The inclusion of solvent models (either implicit or explicit) in DFT calculations is crucial for accurately simulating reactions in solution. Solvation can significantly alter the energies of charged or polar species, thereby affecting reaction barriers and mechanisms. researchgate.netmdpi.com
Studies on related arenesulfonyl chlorides have used DFT to investigate phenomena like the chloride-chloride exchange reaction, demonstrating the influence of ring substituents on the reaction rate and mechanism. mdpi.com Such computational approaches provide a powerful complement to experimental studies, offering a molecular-level understanding of the reactivity and reaction mechanisms of this compound.
| Computational Method | Application in Studying Reactivity | Key Parameters Obtained |
| Quantum Mechanics (e.g., HF) | Analysis of ground-state electronic properties. | Molecular geometry, atomic charges, HOMO/LUMO energies, Molecular Electrostatic Potential (MEP). |
| Density Functional Theory (DFT) | Elucidation of reaction pathways and kinetics. | Transition state structures, activation energies (ΔG‡), reaction energies (ΔGᵣₓₙ), potential energy surfaces. |
Table 2: Application of computational methods to the study of this compound.
Applications of 3 Fluoro 4 Methylbenzenesulfonyl Chloride in Chemical Synthesis
Advanced Organic Synthesis
In the realm of advanced organic synthesis, 3-Fluoro-4-methylbenzenesulfonyl chloride serves as a key building block and functional reagent. Its reactivity is primarily centered around the sulfonyl chloride group, which readily participates in reactions with nucleophiles.
As a Protecting Group for Alcohols and Amines
The protection of reactive functional groups is a cornerstone of multi-step organic synthesis. The 3-fluoro-4-methylbenzenesulfonyl group can be employed as a protecting group for alcohols and amines, converting them into stable sulfonates and sulfonamides, respectively. This temporary modification prevents unwanted side reactions while other chemical transformations are carried out on the molecule.
The stability of the resulting sulfonate esters and sulfonamides can be attributed to the electron-withdrawing nature of the sulfonyl group, which is further influenced by the fluorine atom on the aromatic ring. While specific examples detailing the use of this compound for this purpose are not extensively documented in readily available literature, the general principle of using substituted benzenesulfonyl chlorides for protection is a well-established strategy in organic synthesis. The choice of this particular reagent would be dictated by the specific requirements of the synthetic route, such as the need for a protecting group with particular electronic properties or a specific cleavage condition.
As a Coupling Agent in Complex Molecule Construction
While not a classical "coupling agent" in the context of palladium-catalyzed cross-coupling reactions, this compound facilitates the linking of molecular fragments through the formation of sulfonamide or sulfonate ester bonds. This is particularly relevant in the construction of complex molecules where a stable, non-peptidic linker is required. The reaction of the sulfonyl chloride with an amine on one molecular fragment and an alcohol on another, in a stepwise fashion, can effectively "couple" the two entities. The resulting sulfonamide or sulfonate linkage is generally robust and can withstand a variety of reaction conditions.
Introduction of Sulfonyl Groups into Diverse Molecular Scaffolds
The primary and most direct application of this compound is for the introduction of the 3-fluoro-4-methylbenzenesulfonyl moiety onto a wide array of molecular scaffolds. This is typically achieved by reacting the sulfonyl chloride with a nucleophilic functional group, such as an amine or an alcohol, present on the target molecule. The incorporation of this specific sulfonyl group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic character, and metabolic stability. The fluorine atom, in particular, can be a valuable addition in medicinal chemistry, often leading to improved pharmacokinetic profiles.
Medicinal Chemistry and Pharmaceutical Development
The 3-fluoro-4-methylbenzenesulfonyl scaffold is of particular interest in the field of medicinal chemistry, where the sulfonamide functional group is a well-recognized pharmacophore.
Synthesis of Biologically Active Sulfonamides
The reaction of this compound with various primary and secondary amines is a direct and efficient method for the synthesis of a diverse library of sulfonamides. These compounds can then be screened for a wide range of biological activities. A notable example is found in a patent application detailing the synthesis of arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids. googleapis.com In this work, this compound is listed as a reactant for the preparation of compounds that act as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, which are of interest for the treatment of inflammatory diseases such as asthma and COPD. googleapis.com
Table 1: Exemplary Application in the Synthesis of Biologically Active Sulfonamides
| Reactant | Product Class | Potential Therapeutic Application | Reference |
|---|
Modulators of Kinase Activity
Protein kinases are a critical class of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The sulfonamide group is a common feature in many approved kinase inhibitors. While direct and extensive studies detailing the use of this compound in the synthesis of kinase modulators are not prevalent in the public domain, its potential as a building block for such molecules is clear. The synthesis of sulfonamide derivatives from this reagent provides a scaffold that can be further elaborated to target the ATP-binding site or allosteric pockets of various kinases. The specific substitution pattern of the 3-fluoro-4-methylphenyl ring can be exploited to fine-tune the binding affinity and selectivity of the resulting inhibitor.
Introduction of Fluoromethyl Sulfonyl Groups for Pharmacokinetic Enhancement
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacokinetic properties. The 3-fluoro-4-methylbenzenesulfonyl moiety serves as a valuable building block for this purpose, leveraging the unique characteristics of the fluorine atom to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Intermediates in Drug Candidate Synthesis
This compound is a key intermediate in the synthesis of a variety of complex molecules investigated for therapeutic use. Its reactive sulfonyl chloride group allows for the straightforward formation of sulfonamides, a common functional group in many active pharmaceutical ingredients.
GCN2 Pathway Modulators: Research has identified this compound as a precursor for the synthesis of modulators of the General Control Nonderepressible 2 (GCN2) kinase pathway. GCN2 is a critical regulator of amino acid homeostasis and has been identified as a target for therapeutic intervention in diseases such as cancer, where tumor cells may be vulnerable to amino acid depletion. This sulfonyl chloride is used to construct sulfonamide-containing compounds designed to inhibit or otherwise modulate GCN2 activity.
Linezolid and Related Structures: While direct synthesis routes for the antibiotic Linezolid using this compound as a starting material are not prominently featured in primary synthesis literature, the compound is a crucial building block for the 3-fluoro-4-substituted-phenyl moiety that is central to the structure of Linezolid's precursors. The synthesis of these precursors often involves nucleophilic aromatic substitution on a fluorinated benzene (B151609) ring, and derivatives of 3-fluoro-4-methylbenzene are fundamental starting points for creating the 3-fluoro-4-morpholinophenyl group of Linezolid.
Anticancer Agents: The benzenesulfonamide (B165840) structure is a well-established pharmacophore in the development of anticancer agents, notably as inhibitors of carbonic anhydrase (CA) isozymes like CA IX and CA XII, which are overexpressed in hypoxic tumors. This compound is utilized in the synthesis of novel sulfonamide derivatives for potential oncological applications. Patents have described the use of this compound in the preparation of ectonucleotide pyrophosphatase-phosphodiesterase-1 (ENPP1) inhibitors, which may be administered in combination with other drugs for treating tumors. google.com It is also listed as a reactant in the synthesis of complex heterocyclic and tricyclic derivatives being investigated for their pharmaceutical potential. google.comgoogle.com For instance, it can be reacted with 3-aminobenzoic acid to form 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid, a scaffold for further derivatization in medicinal chemistry.
Table 1: Examples of Drug Candidates and Scaffolds Synthesized Using this compound
| Target/Drug Class | Specific Intermediate/Scaffold | Therapeutic Area |
|---|---|---|
| GCN2 Pathway Modulators | Sulfonamide-based inhibitors | Oncology |
| Anticancer Agents | ENPP1 Inhibitors | Oncology |
| Anticancer Agents | Tricyclic Derivatives | Pharmaceuticals |
| Medicinal Chemistry | 3-(3-Fluoro-4-methylbenz.. | Scaffolds |
Material Science
The application of this compound in material science is an area of potential, though less documented than its role in medicinal chemistry. The compound's reactivity and structural features suggest its utility in modifying and creating novel materials.
Agrochemical and Herbicidal Applications
Fluorine-containing compounds are a cornerstone of the modern agrochemical industry, valued for their high biological activity and selectivity. cymitquimica.com this compound serves as an important intermediate in the creation of these complex active ingredients. cymitquimica.com
Building Block for Combinatorial Chemistry and Compound Libraries
This compound serves as a valuable building block in the generation of compound libraries through combinatorial chemistry. Its utility in this field stems from the reliable reactivity of the sulfonyl chloride functional group, which readily undergoes reactions with a diverse range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reactivity allows for the systematic and rapid synthesis of large, diverse collections of sulfonamide-based compounds.
The core principle of using this compound in combinatorial synthesis involves its reaction with a variety of amine-containing scaffolds. By employing a collection of different amines, a library of corresponding sulfonamides can be efficiently generated. The presence of the fluoro and methyl groups on the aromatic ring of the sulfonyl chloride provides specific steric and electronic properties to the resulting library members, influencing their chemical and biological characteristics.
The generation of these compound libraries is instrumental in the early stages of drug discovery and materials science. By creating a wide array of structurally related molecules, researchers can perform high-throughput screening to identify "hit" compounds with desired biological activities or material properties. The structural data from these hits can then guide the synthesis of more focused, second-generation libraries for lead optimization.
While the general application of sulfonyl chlorides in combinatorial chemistry is well-established, specific and detailed research findings on large libraries synthesized from this compound are not extensively documented in publicly available literature. However, the fundamental reactivity of this compound makes it an inferred component for such synthetic strategies.
For illustrative purposes, a hypothetical reaction scheme for the generation of a small sulfonamide library is presented below. This demonstrates the combinatorial approach using this compound as the constant building block and a variety of amine inputs.
Table 1: Hypothetical Combinatorial Synthesis of a Sulfonamide Library
| Entry | Amine Reactant (R-NH₂) | Product Structure | Product Name |
| 1 | Aniline | N-phenyl-3-fluoro-4-methylbenzenesulfonamide | |
| 2 | Benzylamine | N-benzyl-3-fluoro-4-methylbenzenesulfonamide | |
| 3 | Morpholine | 4-((3-fluoro-4-methylphenyl)sulfonyl)morpholine | |
| 4 | Piperidine (B6355638) | 1-((3-fluoro-4-methylphenyl)sulfonyl)piperidine |
This table illustrates how a diverse set of sulfonamides can be generated from a single sulfonyl chloride precursor. In a typical combinatorial synthesis, this process would be scaled up to include hundreds or thousands of different amine building blocks, resulting in a large and structurally diverse compound library for screening purposes.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, enabling the confirmation of the structure of 3-fluoro-4-methylbenzenesulfonyl chloride.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing sulfonyl chloride group and the fluorine atom, as well as the electron-donating methyl group.
The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The proton ortho to the sulfonyl chloride group is expected to appear at the most downfield position. The proton between the fluorine and methyl groups and the proton ortho to the methyl group will have their chemical shifts influenced by the interplay of these substituents. The methyl group protons would appear as a singlet in the upfield region of the spectrum.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic CH | 7.5 - 8.0 | Multiplet |
| Methyl CH₃ | ~2.5 | Singlet |
Note: This is a predicted data table based on analogous structures, as specific experimental data for this compound is not publicly available.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.
The carbon atom attached to the sulfonyl chloride group is expected to be the most deshielded and thus appear at the lowest field. The carbon atom bonded to the fluorine atom will show a large C-F coupling constant. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents. The methyl carbon will resonate at the highest field.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-SO₂Cl | 135 - 145 |
| C-F | 160 - 170 (with C-F coupling) |
| Aromatic C-H | 120 - 140 |
| Aromatic C-CH₃ | 140 - 150 |
| Methyl CH₃ | ~20 |
Note: This is a predicted data table based on analogous structures, as specific experimental data for this compound is not publicly available.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons in the aromatic ring. Heteronuclear Correlation (HETCOR) or Heteronuclear Single Quantum Coherence (HSQC) experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton and carbon skeletons of the molecule, confirming the substitution pattern on the benzene (B151609) ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group, the aromatic ring, and the C-F bond.
The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-F stretching vibration would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ range.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Aromatic Stretch | 1400 - 1600 |
| S=O Asymmetric Stretch | 1370 - 1400 |
| S=O Symmetric Stretch | 1170 - 1190 |
| C-F Stretch | 1000 - 1300 |
| S-Cl Stretch | 500 - 600 |
Note: This is a predicted data table based on characteristic absorption ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. For this compound (C₇H₆ClFO₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 208.64 g/mol ). Due to the presence of the chlorine-37 isotope, a smaller peak at [M+2]⁺ would also be observed.
Common fragmentation pathways for benzenesulfonyl chlorides involve the loss of the chlorine atom or the entire sulfonyl chloride group. Key fragments would likely include the [M-Cl]⁺ ion and the fluorotoluene cation.
Expected Mass Spectrometry Fragments for this compound
| Fragment | Expected m/z |
| [C₇H₆ClFO₂S]⁺ (Molecular Ion) | ~208 |
| [C₇H₆FO₂S]⁺ | ~173 |
| [C₇H₆F]⁺ | ~109 |
Note: This is a predicted data table based on the molecular structure and common fragmentation patterns of related compounds.
X-ray Crystallography of Related Sulfonyl Chlorides and Derivatives
The crystal packing is primarily governed by van der Waals interactions. unlp.edu.ar In derivatives like sulfonamides formed from these sulfonyl chlorides, hydrogen bonding can play a significant role in the crystal lattice, often forming dimers or more extended networks. nih.gov These studies on analogous structures provide a reliable model for predicting the molecular geometry and intermolecular interactions of this compound in the solid state.
Determination of Molecular Geometry and Conformation
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its molecular geometry and conformation can be reliably inferred from studies of closely related arenesulfonyl chlorides. The geometry is centered around a tetrahedral sulfur atom covalently bonded to the benzene ring, two oxygen atoms, and a chlorine atom.
In analogous compounds like benzenesulfonyl chloride and its substituted derivatives, the sulfonyl group's conformation relative to the aromatic ring is a key structural feature. Typically, the S-Cl bond is situated in a plane that is perpendicular to the plane of the benzene ring. mdpi.com However, the presence of substituents, particularly in the ortho position, can cause the -SO₂Cl group to twist slightly from this perpendicular alignment due to steric hindrance. mdpi.com In this compound, the substituents are in the meta and para positions, so significant steric-induced twisting is less likely. Packing forces within the crystal lattice can also induce minor deviations from perfect perpendicularity. mdpi.com
The bond lengths and angles are influenced by the electronic effects of the substituents. The para-methyl group, being an electron-donating group, is expected to slightly shorten the C-S and S-O bonds compared to unsubstituted benzenesulfonyl chloride, a phenomenon observed in p-toluenesulfonyl chloride. mdpi.com
Table 1: Expected Geometric Parameters of this compound (based on analogous structures)
| Parameter | Expected Characteristic | Rationale/Comparison |
| S-Cl Bond Conformation | Nearly perpendicular to the benzene ring | Common conformation in arenesulfonyl chlorides to minimize steric repulsion. mdpi.com |
| C-S, S=O Bond Lengths | Slightly shorter than in unsubstituted benzenesulfonyl chloride | Influence of the electron-donating p-methyl group. mdpi.com |
| Overall Symmetry | Low (likely C₁ point group) | Due to the unsymmetrical substitution pattern on the benzene ring. |
Analysis of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
The crystal lattice of this compound is held together by a network of intermolecular interactions. Analysis of similar fluorinated and sulfonyl-containing molecules allows for a detailed prediction of the forces at play.
Hydrogen Bonding: The primary hydrogen bond acceptors in the molecule are the highly electronegative sulfonyl oxygen atoms. These are expected to form weak C–H···O hydrogen bonds with aromatic and methyl protons of neighboring molecules, a common structure-directing interaction in related sulfonamides. nih.gov
Halogen Interactions: The chlorine atom of the sulfonyl chloride group and the fluorine atom on the ring can participate in various non-covalent interactions. Cl···O interactions, where the chlorine atom interacts with the sulfonyl oxygens of an adjacent molecule, are known to play a significant role in the crystal packing of similar compounds. nih.gov While the sulfonyl chloride's chlorine atom can interact with hydrogen atoms (H···Cl), the covalently bound fluorine atom is less likely to participate in strong hydrogen bonding. nih.govfgcu.edu
π-Interactions: Aromatic systems often engage in π-π stacking. In related structures, π-π interactions between the fluorobenzoyl rings have been observed. nih.gov Additionally, C–H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the benzene ring of another, are also possible. nih.gov The fluorine atom itself may also engage in F···π interactions with the aromatic ring of a neighboring molecule. nih.gov
Hirshfeld surface analysis on analogous sulfonyl chlorides reveals that interactions involving oxygen atoms are often dominant, with significant contributions from H···Cl and other contacts. nih.govfgcu.edu
Influence of Substituents on Crystal Packing
The arrangement of molecules in the crystal, or crystal packing, is highly sensitive to the nature and position of substituents on the benzene ring. For this compound, the fluorine and methyl groups exert significant control over the solid-state architecture.
The primary influence of these substituents is the modification of the molecule's electrostatic potential and dipole moment. The highly electronegative fluorine atom alters the charge distribution across the aromatic ring, which in turn affects the dipole-dipole interactions that guide molecular assembly. soton.ac.uk Studies on fluorinated organic compounds have shown that their influence on crystal packing is not always due to direct atom-atom contacts (like F···H bonds) but rather to these broader changes in electrostatic interactions between stacked aromatic rings. soton.ac.uk
Furthermore, the substitution of hydrogen with fluorine can lead to dramatic changes in solid-state packing behavior due to the cumulative effect of many weak interactions, including C–F···H and C–F···π contacts. The methyl group, while less polar, adds steric bulk that must be accommodated within the crystal lattice, influencing the efficiency of molecular packing.
Theoretical and Computational Spectroscopic Predictions
To complement experimental data, theoretical and computational methods are invaluable for predicting the spectroscopic and electronic properties of molecules. Density Functional Theory (DFT) is a powerful tool for this purpose. biointerfaceresearch.comnih.govnih.gov
FT-IR, HOMO-LUMO, NBO, and MEP Analysis
While a specific computational study for this compound has not been reported, the application of DFT methods (such as B3LYP with a 6-311++G(d,p) basis set) to analogous compounds provides a clear framework for predicting its properties. biointerfaceresearch.comresearchgate.net
FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, C-S stretching, C-F stretching, and various aromatic C-C and C-H vibrations. These calculated frequencies, when scaled appropriately, typically show good agreement with experimental spectra. biointerfaceresearch.com
HOMO-LUMO (Highest Occupied/Lowest Unoccupied Molecular Orbital) Analysis: The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. For an aromatic sulfonyl chloride, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO may have significant contributions from the sulfonyl chloride group. A smaller energy gap would suggest a higher propensity for intramolecular charge transfer. nih.gov
MEP (Molecular Electrostatic Potential) Analysis: An MEP map illustrates the charge distribution on the molecular surface. For this compound, the MEP would show the most negative potential (red/yellow regions) concentrated around the highly electronegative sulfonyl oxygen atoms, identifying them as the primary sites for electrophilic attack. The fluorine atom would also contribute to a region of negative potential. Positive potential (blue regions) would likely be found around the hydrogen atoms, indicating their susceptibility to nucleophilic attack. nih.gov
Table 2: Summary of Predicted Computational Analysis Findings
| Analysis Type | Predicted Outcome for this compound | Significance |
| FT-IR | Characteristic peaks for S=O, C-S, and C-F stretching modes. | Confirms functional groups and molecular structure. biointerfaceresearch.com |
| HOMO-LUMO | Energy gap indicates chemical stability and reactivity. | Describes potential for intramolecular charge transfer. nih.gov |
| NBO | Reveals stabilizing hyperconjugative interactions. | Explains electronic stability from charge delocalization. nih.gov |
| MEP | Negative potential on sulfonyl oxygens; positive potential on hydrogens. | Identifies reactive sites for intermolecular interactions. nih.gov |
Safety, Handling, and Environmental Considerations in Academic Research
Laboratory Safety Protocols for Sulfonyl Chlorides
Working with sulfonyl chlorides like 3-Fluoro-4-methylbenzenesulfonyl chloride requires a comprehensive approach to safety, integrating appropriate protective equipment, engineering controls, and emergency preparedness. uga.edufishersci.com All operations should be conducted with a thorough understanding of the chemical's reactivity and hazards. uga.edu
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent contact with and exposure to sulfonyl chlorides. hazmatschool.comsams-solutions.com The specific PPE for handling this compound should be selected based on a risk assessment of the planned procedure. hazmatschool.com
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., type P3) should be used when engineering controls are insufficient or during emergency situations. uga.edusigmaaldrich.com | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation. uga.edusynquestlabs.com |
Ventilation and Fume Hood Usage
Engineering controls are the primary line of defense against exposure to hazardous vapors and dust from sulfonyl chlorides. nj.gov
All work with this compound must be conducted in a properly functioning chemical fume hood. nj.govuoguelph.ca This is crucial because the compound can cause respiratory irritation, and like other sulfonyl chlorides, it reacts with moisture to release corrosive gases. synquestlabs.comnj.gov
Best Practices for Fume Hood Use:
Verify Airflow: Always ensure the fume hood is operational and the airflow is adequate before beginning work. youtube.comyoutube.com
Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the plane of the sash to ensure effective containment of fumes. uoguelph.cayoutube.comosu.edu
Sash Position: Keep the sash at the lowest possible working height to act as a physical barrier and maintain optimal airflow. uoguelph.caosu.edu The sash should be closed completely when the hood is not in use. uoguelph.cayoutube.com
Minimize Clutter: Avoid storing chemicals or equipment inside the hood, as this can disrupt airflow patterns and reduce efficiency. youtube.comosu.edu
Proper Setup: Elevate large apparatus slightly to allow air to flow underneath them. osu.edu
Emergency Procedures and First Aid for Exposure
In the event of accidental exposure or a spill, immediate and appropriate action is critical. nj.gov All laboratory personnel should be familiar with the location of emergency equipment, such as safety showers and eyewash stations. nj.gov
First Aid Measures:
| Exposure Route | First Aid Procedure |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. nj.gov Seek immediate medical attention. nj.govlobachemie.com |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. nj.gov Seek immediate medical attention if irritation or burns occur. lobachemie.com |
| Inhalation | Move the individual to fresh air. chemicalbook.com If breathing is difficult, provide respiratory support. Seek immediate medical attention. lobachemie.com |
| Ingestion | Do NOT induce vomiting. lobachemie.comchemicalbook.com Rinse the mouth with water. lobachemie.com Seek immediate medical attention. lobachemie.com |
Spill Response: In case of a spill, evacuate non-essential personnel from the area. nj.govnj.gov Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or vermiculite. nj.govnj.gov Do not use water or combustible materials. nj.govnj.gov Collect the absorbed material into a sealed container for proper disposal as hazardous waste. nj.govnj.gov Ventilate the area thoroughly after cleanup is complete. nj.gov
Storage and Incompatible Materials
Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area. uga.edufishersci.se The storage area should be designated for corrosive materials. fishersci.se Because sulfonyl chlorides react with water, they must be protected from moisture and stored under an inert atmosphere if possible. fishersci.comfishersci.se
This compound is incompatible with a range of substances. Contact with these materials can lead to violent reactions, the release of toxic gases, or compromise the integrity of the compound.
Table of Incompatible Materials:
| Incompatible Material Class | Examples | Potential Hazard |
|---|---|---|
| Water/Moisture | Humid air, water | Reacts to produce corrosive hydrogen chloride and sulfonic acid. wikipedia.orgnj.gov |
| Strong Bases | Sodium hydroxide, amines | Violent reaction. ilo.orguga.edu |
| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | Fire and explosion hazard. fishersci.comnj.gov |
| Alcohols | Methanol, ethanol (B145695) | Reacts to form sulfonate esters, an exothermic reaction. wikipedia.orguga.edu |
| Metals | | In the presence of water, can attack many metals. uga.edunj.gov |
Waste Management and Disposal of this compound
The disposal of this compound and its contaminated materials must be handled in strict accordance with local, state, and federal regulations. nj.govsigmaaldrich.com Waste should never be discharged into sewer systems or the general environment. sigmaaldrich.com
Chemical waste should be collected in designated, properly labeled, and sealed containers. nj.gov Empty containers should be handled as if they still contain the product until they have been properly decontaminated. sigmaaldrich.com For disposal, a licensed chemical waste management company should be utilized. csg.co.ukchemicalbook.com
Classification as Hazardous Waste
Due to its properties, this compound is classified as hazardous waste. Its primary hazardous characteristic is corrosivity (B1173158). synquestlabs.comscbt.com The Safety Data Sheet for the compound indicates it causes severe skin burns and eye damage (H314), which aligns with the criteria for corrosive hazardous waste. sigmaaldrich.comsynquestlabs.com Therefore, it may fall under the EPA hazardous waste code D002 (waste code C for corrosivity). scbt.com It is imperative to consult with the institution's environmental health and safety department for specific guidance on waste classification and disposal procedures. nj.govnj.gov
Environmentally Responsible Disposal Methods
In an academic research setting, the environmentally responsible disposal of this compound requires careful management due to its reactivity. As a sulfonyl chloride, it is sensitive to moisture and will react readily with water. The primary methods for its degradation and disposal involve controlled hydrolysis or incineration.
Controlled hydrolysis is a common laboratory procedure for neutralizing reactive sulfonyl chlorides. The compound reacts with water to break down into less reactive and more manageable substances. The primary degradation products of the hydrolysis of this compound are 3-Fluoro-4-methylbenzenesulfonic acid and hydrochloric acid (HCl). This process should be performed cautiously, for example, by slowly adding the compound to a stirred, basic solution (like sodium bicarbonate or sodium hydroxide) to neutralize the resulting acids.
For larger quantities or as an alternative to hydrolysis, the compound may be disposed of via incineration. researchgate.net This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber. researchgate.net The scrubber is essential to neutralize the acidic gases, such as hydrogen chloride, hydrogen fluoride, and sulfur oxides, that are produced during combustion, thereby preventing their release into the atmosphere. All disposal methods must comply with local, regional, and national environmental regulations. imarcgroup.com
Environmental Impact of Production and Use
The environmental impact of this compound is primarily associated with its synthesis, as its use in research is typically on a small scale. Traditional manufacturing methods often employ hazardous reagents that can lead to significant environmental concerns if not properly managed. datahorizzonresearch.comglobalgrowthinsights.com The compound itself is corrosive and reacts with atmospheric moisture, releasing acidic gases. veolianorthamerica.com
Emissions and Effluents from Synthesis
The conventional method for synthesizing aryl sulfonyl chlorides like this compound is through the electrophilic aromatic substitution of the corresponding aryl compound (3-fluoro-4-methylbenzene, or 2-fluorotoluene) with chlorosulfonic acid (ClSO₃H). mdpi.comnih.gov This process is known to be hazardous and generates specific emissions and effluents. globalgrowthinsights.comrsc.org
The primary emissions and effluents from this synthesis route include:
Hydrogen Chloride (HCl) Gas : The chlorosulfonation reaction itself produces hydrogen chloride as a stoichiometric byproduct. veolianorthamerica.comgoogle.com This is a corrosive gas that must be scrubbed from the reaction off-gases before venting.
Unreacted Chlorosulfonic Acid : The reaction often uses an excess of chlorosulfonic acid to drive the reaction to completion. mdpi.com This unreacted acid becomes part of the waste stream.
Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl) : Chlorosulfonic acid reacts violently with water. veolianorthamerica.comtera.org During the workup phase, where the reaction mixture is typically quenched with ice or water to precipitate the product, large quantities of sulfuric acid and hydrochloric acid are formed. mdpi.comtera.org This creates a highly acidic aqueous waste stream (effluent) that requires significant neutralization before it can be treated further.
Sulfonic Acid Impurities : Incomplete reaction or side reactions can lead to the formation of the corresponding sulfonic acid (3-Fluoro-4-methylbenzenesulfonic acid) as an impurity in the product and waste stream. mdpi.com
These waste streams are corrosive and pose a significant environmental burden, requiring careful handling and treatment to mitigate their impact. datahorizzonresearch.com
Sustainable Manufacturing Practices
In response to the environmental drawbacks of traditional methods, a number of "green" and sustainable manufacturing practices for synthesizing sulfonyl chlorides have been developed. These approaches aim to reduce hazardous waste, avoid harsh reagents, and utilize more environmentally benign solvents. rsc.org
Key sustainable practices include:
Use of N-Chlorosuccinimide (NCS) : This method uses NCS as a chlorinating agent for S-alkylisothiourea salts, which are derived from thiols. organic-chemistry.orgresearchgate.net This process avoids the use of reagents like chlorine gas. A significant advantage is that the water-soluble byproduct, succinimide (B58015), can be recovered from the aqueous phase and recycled back into the starting reagent, NCS, using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.net
Oxidative Chlorination in Green Solvents : Research has demonstrated the synthesis of sulfonyl chlorides from thiols using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water, ethanol, or glycerol. researchgate.net These methods often feature simpler workup procedures, such as filtration, which minimizes the use of organic extraction solvents. researchgate.net Another approach uses oxone in water for the oxyhalogenation of thiols, providing a rapid and efficient synthesis under mild conditions. rsc.org
Aerobic, Metal-Free Oxidation : An environmentally benign synthesis has been developed that uses oxygen from the air as the terminal oxidant. rsc.org This process converts thiols into sulfonyl chlorides in the presence of ammonium (B1175870) nitrate (B79036) and aqueous HCl, avoiding the use of metal catalysts or hazardous halogenating agents. rsc.org
Continuous Flow Reactors : The use of continuous flow reactors, rather than batch reactors, offers significant safety and environmental advantages for hazardous reactions like chlorosulfonation. mdpi.comresearchgate.net This technology allows for better control over reaction temperature for the highly exothermic process, reduces the volume of hazardous reagents present at any one time, and can improve yield and purity, thereby minimizing waste. mdpi.com
These modern approaches represent a shift towards safer, more efficient, and environmentally responsible methods for the production of this compound and related compounds.
Table 1: Comparison of Synthesis Methods for Aryl Sulfonyl Chlorides
| Feature | Traditional Method (Chlorosulfonic Acid) | Sustainable Method (e.g., NCS) | Sustainable Method (Aerobic Oxidation) |
| Primary Reagent | Chlorosulfonic acid (ClSO₃H) mdpi.com | N-Chlorosuccinimide (NCS) organic-chemistry.org | Oxygen (O₂) / Ammonium Nitrate rsc.org |
| Byproducts | HCl, H₂SO₄, unreacted ClSO₃H mdpi.comtera.org | Succinimide (recyclable) organic-chemistry.org | Nitrogen oxides (catalytic), water |
| Solvents | Often neat or chlorinated solvents | Acetonitrile, water researchgate.net | Acetonitrile rsc.org |
| Safety Concerns | Highly corrosive, violent reaction with water, exothermic globalgrowthinsights.comveolianorthamerica.com | Milder conditions, avoids chlorine gas organic-chemistry.org | Avoids hazardous oxidants, uses air rsc.org |
| Environmental Impact | High volume of acidic aqueous waste | Benign, recyclable byproduct, less waste researchgate.net | "Green" oxidant (O₂), reduced waste rsc.org |
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-4-methylbenzenesulfonyl chloride?
The synthesis typically involves chlorosulfonation of 3-fluoro-4-methylbenzene derivatives. A common method employs sulfuryl chloride (SO₂Cl₂) under controlled conditions, often with a Lewis acid catalyst like FeCl₃ to enhance reactivity . Reaction parameters (temperature: 50–80°C, solvent: dichloromethane or chlorobenzene) must be optimized to minimize side reactions such as over-chlorination. Post-synthesis purification via recrystallization (using hexane or ethyl acetate) is critical to achieve ≥97% purity .
Q. How is this compound characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (fluorine and methyl groups) and sulfonyl chloride functionality.
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and 1180 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonyl chloride group.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 208.64 (calculated) .
- Elemental Analysis : Validates stoichiometry (C: 40.30%, H: 2.90%, Cl: 17.00%) .
Q. What precautions are necessary for handling this compound?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
- Storage : Keep in airtight, moisture-free containers at 2–8°C to prevent hydrolysis to the sulfonic acid .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of the sulfonyl chloride group?
Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides). This property is critical in medicinal chemistry for designing protease inhibitors or kinase modulators . Comparative studies with non-fluorinated analogs (e.g., 4-methylbenzenesulfonyl chloride) reveal ~30% faster reaction rates in amidation reactions .
Q. What strategies resolve contradictions in reported reactivity data for this compound?
Discrepancies in reaction yields or selectivity often arise from:
- Purity : Commercial batches may vary in residual solvents or hydrolyzed byproducts. Validate purity via HPLC or Karl Fischer titration .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions but may promote decomposition. Solvent screening under inert atmospheres is recommended .
- Catalyst Compatibility : Metal catalysts (e.g., CuI) can interfere with fluorine’s electronic effects. Control experiments with/without catalysts are essential .
Q. How can computational chemistry aid in predicting the compound’s applications?
Density Functional Theory (DFT) calculations predict:
- Electrostatic Potential Maps : Highlight nucleophilic attack sites on the sulfonyl chloride group.
- Thermodynamic Stability : Fluorine’s inductive effect stabilizes the sulfonyl chloride against hydrolysis (ΔG ≈ -2.1 kcal/mol compared to non-fluorinated analogs) .
- Docking Studies : Guide the design of sulfonamide-based drug candidates by modeling interactions with target proteins .
Methodological Guidance
Q. What protocols optimize the synthesis of sulfonamide derivatives from this compound?
- Step 1 : React this compound (1 eq) with primary/secondary amines (1.2 eq) in anhydrous THF at 0°C.
- Step 2 : Add triethylamine (2 eq) to scavenge HCl.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields: 70–85% .
Q. How to mitigate hydrolysis during long-term storage?
- Lyophilization : Remove traces of water by freeze-drying the compound.
- Stabilizers : Add molecular sieves (3Å) to storage containers.
- Quality Control : Monitor hydrolysis via periodic FT-IR to detect sulfonic acid formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
